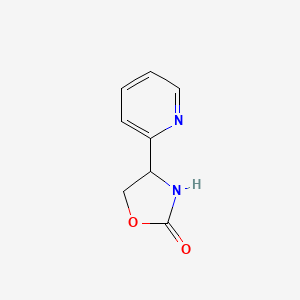
4-(pyridin-2-yl)-1,3-oxazolidin-2-one
概要
説明
4-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyridine and oxazolidinone rings. This compound has garnered significant interest due to its diverse applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-aminopyridine with ethyl chloroformate, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反応の分析
Types of Reactions: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
Anticancer Applications
One of the most promising applications of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is its role as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a target implicated in various cancers, including acute myeloid leukemia (AML) and gliomas. Research has shown that derivatives of this compound can effectively bind to an allosteric site on the IDH1 enzyme, inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) .
Case Study: Efficacy in Preclinical Models
In a study evaluating various analogs of this compound, compound 19 was identified as a potent mutant IDH1 inhibitor with excellent oral bioavailability and brain penetration in rodent models. It demonstrated significant inhibition of 2-HG production in patient-derived xenograft tumor models .
| Compound | IC50 (μM) | Oral Bioavailability (%) | Brain Penetration |
|---|---|---|---|
| Compound 19 | 0.5 | High | Yes |
Antibacterial Properties
The oxazolidinone framework, including this compound derivatives, has been explored for antibacterial applications. Compounds within this class have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Research Insights
Studies indicate that modifications to the oxazolidinone core can enhance antibacterial potency and spectrum. For instance, various substituents on the pyridine ring have been linked to improved efficacy against resistant bacterial strains .
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable synthetic intermediate in organic chemistry. The oxazolidinone scaffold is utilized for constructing more complex molecules through various chemical transformations.
Synthetic Pathways
The synthesis of this compound typically involves cyclization reactions that can be tailored to introduce different functional groups at various positions on the oxazolidinone ring. This flexibility allows for the development of libraries of compounds for further biological evaluation .
作用機序
The mechanism of action of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and exerting antibacterial effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .
類似化合物との比較
Linezolid: Another oxazolidinone derivative with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its dual functionality, combining the properties of both pyridine and oxazolidinone rings. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its versatility as a synthetic intermediate .
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
4-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11) |
InChIキー |
MSDNYUKIWHZQDR-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














